molecular formula C6H10OS2 B1278399 4,4-Bis(methylthio)but-3-en-2-one CAS No. 17649-86-4

4,4-Bis(methylthio)but-3-en-2-one

Cat. No. B1278399
CAS RN: 17649-86-4
M. Wt: 162.3 g/mol
InChI Key: ICADXNGCMYDRDQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 4,4-Bis(methylthio)but-3-en-2-one is a chemical entity that has been explored in various research contexts due to its potential as a versatile template for the synthesis of novel heterocyclic scaffolds and as a synthon for the efficient regiospecific synthesis of heterocycles. Its derivatives have been studied for their ability to undergo nucleophilic reactions and cyclocondensations, leading to a variety of heterocyclic compounds with potential applications in medicinal chemistry and materials science .

Synthesis Analysis

The synthesis of heterocyclic compounds using 4,4-Bis(methylthio)but-3-en-2-one derivatives has been demonstrated in several studies. For instance, the compound 2-phenyl-4-bis(methylthio)methyleneoxazol-5-one has been used as a template for the synthesis of imidazol-5-(4H)-ones, thiazolyl dihydroisoquinoline, and β-carboline derivatives through nucleophilic ring opening followed by various rearrangements and cyclizations . Additionally, 1-Bis(methoxy)-4-bis(methylthio)-3-buten-2-one has been employed as a three-carbon synthon for the synthesis of five and six-membered heterocycles, showcasing the versatility of 4,4-Bis(methylthio)but-3-en-2-one derivatives in constructing complex molecular architectures .

Molecular Structure Analysis

The molecular structure of 4,4-Bis(methylthio)but-3-en-2-one derivatives has been elucidated through various analytical techniques. For example, the crystal and molecular structure of 1,1-Bis(methylthio)-5-(4-chlorophenyl)-1,4-pentadien-3-one was determined using X-ray diffraction, revealing a highly conjugated and planar structure due to the delocalization of electrons within the molecule . Similarly, the conformation of 2,4-bis(methylthio)-2,4-dithioxo-1,3,2,4-dithiadiphosphetane was investigated through crystal structure determination, vibrational analysis, and quantum mechanical calculations, highlighting the influence of steric interactions and packing effects on the molecular conformation .

Chemical Reactions Analysis

The reactivity of 4,4-Bis(methylthio)but-3-en-2-one derivatives has been explored in the context of nucleophilic reactions and cyclocondensations. For instance, 2-Bis(methylthio)methylenebenzothiophen-3(2H)-one reacts with amines and active methylenes to yield replacement products of the methylthio groups . Moreover, the unique properties of related compounds, such as 4,8-Bis[bis(diethylamino)methylene]-1,2,3,5,6,7-hexaselenacyclooctane, have been studied, demonstrating their behavior in various chemical reactions to produce carbenium iodides, diselenoles, and dithiocarboxylates .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4,4-Bis(methylthio)but-3-en-2-one derivatives are closely related to their molecular structure and reactivity. The planarity and conjugation within the molecules contribute to their unique electronic properties, which are essential for their reactivity in synthesizing heterocyclic compounds . The crystal structures of related dithiolene ligand molecules have been compared, revealing similarities in unit cells and molecular alignment, which may influence their physical properties and reactivity .

Scientific Research Applications

Application 1: Synthesis of Deuterated Heterocycles and Aromatics

  • Summary of the Application : 4,4-Bis(methylthio)but-3-en-2-one is used as a 1,3-dielectrophilic building block for the synthesis of 5- and 6-membered deuterated heterocycles and aromatics .
  • Methods of Application : Acetone-d6 is transformed into 4,4-bis(methylthio)but-3-en-2-one-1,1,1,3-d4 . The resulting tetradeutero-α-oxoketenedithioacetal is then used as a building block for the synthesis .
  • Results or Outcomes : The use of 4,4-bis(methylthio)but-3-en-2-one-1,1,1,3-d4 as a building block has been shown to be an effective method for the synthesis of deuterated heterocycles and aromatics .

Application 2: Synthesis of Trifluoromethylated Heterocyclic Compounds

  • Summary of the Application : 1,1,1-trifluoro-4,4-bis(methylthio)but-3-en-2-one is used in reactions with cyanoacetamide, malonamide, acetoacetamide, amidines, hydrazines, and hydroxylamine to produce a number of novel trifluoromethylated heterocyclic compounds containing the methylthio group .
  • Methods of Application : The compound 1,1,1-trifluoro-4,4-bis(methylthio)but-3-en-2-one is reacted with various reagents such as cyanoacetamide, malonamide, acetoacetamide, amidines, hydrazines, and hydroxylamine .
  • Results or Outcomes : The reactions resulted in the production of a number of novel trifluoromethylated heterocyclic compounds containing the methylthio group .

Application 3: Synthesis of Deuterated Heterocycles and Aromatics

  • Summary of the Application : 4,4-Bis(methylthio)but-3-en-2-one is used as a 1,3-dielectrophilic building block for the synthesis of 5- and 6-membered deuterated heterocycles and aromatics .
  • Methods of Application : Acetone-d6 is transformed into 4,4-bis(methylthio)but-3-en-2-one-1,1,1,3-d4 . The resulting tetradeutero-α-oxoketenedithioacetal is then used as a building block for the synthesis .
  • Results or Outcomes : The use of 4,4-bis(methylthio)but-3-en-2-one-1,1,1,3-d4 as a building block has been shown to be an effective method for the synthesis of deuterated heterocycles and aromatics .

Application 4: Thio-Michael Addition

  • Summary of the Application : 4,4-Bis(ethylthio)but-3-en-2-one and 4,4-bis(benzylthio)but-3-en-2-one have been investigated as non-thiolic and odorless thiol equivalents in thio-Michael addition .
  • Methods of Application : The compounds 4,4-Bis(ethylthio)but-3-en-2-one and 4,4-bis(benzylthio)but-3-en-2-one are used in thio-Michael addition reactions .
  • Results or Outcomes : The use of these compounds as non-thiolic and odorless thiol equivalents in thio-Michael addition has been investigated .

Application 5: Simulation Visualizations

  • Summary of the Application : 4,4-Bis(methylthio)but-3-en-2-one is used in programs such as Amber, GROMACS, Avogadro, Pymol, Chimera, Blender, and VMD, etc to produce impressive simulation visualizations .
  • Methods of Application : The compound 4,4-Bis(methylthio)but-3-en-2-one is used in various simulation programs .
  • Results or Outcomes : The use of this compound in simulation programs has been shown to produce impressive visualizations .

Application 6: Synthesis of Decorated Metal-Organic Frameworks

  • Summary of the Application : The functionalized ligand (E)-4,4′-(1,4-bis(methylthio)but-2-ene-2,3-diyl)dibenzoic acid (H 2 L S) and four metal-organic frameworks have been synthesized .
  • Methods of Application : The compound (E)-4,4′-(1,4-bis(methylthio)but-2-ene-2,3-diyl)dibenzoic acid (H 2 L S) is used in the synthesis of metal-organic frameworks .
  • Results or Outcomes : The use of this compound in the synthesis of metal-organic frameworks has been investigated .

Safety And Hazards

The compound is classified as dangerous with hazard statements including H302-H312-H315-H319-H332-H335-H410-H372 . Precautionary measures include P261-P264-P270-P271-P273-P280-P301+P312-P302+P352-P304+P340-P305+P351+P338-P330-P332+P313-P337+P313-P362-P403+P233-P405-P501 .

properties

IUPAC Name

4,4-bis(methylsulfanyl)but-3-en-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10OS2/c1-5(7)4-6(8-2)9-3/h4H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICADXNGCMYDRDQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C=C(SC)SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70449144
Record name 3-Buten-2-one, 4,4-bis(methylthio)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70449144
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,4-Bis(methylthio)but-3-en-2-one

CAS RN

17649-86-4
Record name 3-Buten-2-one, 4,4-bis(methylthio)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70449144
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,4-bis(methylsulfanyl)but-3-en-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
4,4-Bis(methylthio)but-3-en-2-one
Reactant of Route 2
4,4-Bis(methylthio)but-3-en-2-one
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
4,4-Bis(methylthio)but-3-en-2-one
Reactant of Route 4
Reactant of Route 4
4,4-Bis(methylthio)but-3-en-2-one
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
4,4-Bis(methylthio)but-3-en-2-one
Reactant of Route 6
4,4-Bis(methylthio)but-3-en-2-one

Citations

For This Compound
35
Citations
MA Barabanov, DV Sevenard… - Russian Chemical Bulletin, 2012 - Springer
Reactions of 1,1,1-trifluoro-4,4-bis(methylthio)but-3-en-2-one with cyanoacetamide, malonamide, acetoacetamide, amidines, hydrazines, and hydroxylamine gave a number of novel …
Number of citations: 8 link.springer.com
VO Iaroshenko, A Bunescu, L Domke… - Journal of Fluorine …, 2011 - Elsevier
A formal [3+3] cyclocondensation of 1,3-bis(silyl enol ethers) with the little-known 4,4-dimethylthio-1,1,1-trifluorobut-3-en-2-one was studied. In contrast to 4,4-dimethoxy-1,1,1-trifluorobut…
Number of citations: 8 www.sciencedirect.com
TP Charanraj, P Ramachandra… - Letters in Organic …, 2018 - ingentaconnect.com
Acetone-d6 has been transformed for the first time to 4,4-bis(methylthio)but-3-en-2-one- 1,1,1,3-d4. This tetradeutero-α-oxoketenedithioacetal is shown to be an excellent 1,3-…
Number of citations: 0 www.ingentaconnect.com
FA Abu-Shanab, MH Elnagdi, FM Ali… - Journal of the Chemical …, 1994 - pubs.rsc.org
Reactions of 3-acetyl-4,4-bis(methylthio)but-3-en-2-one 2e and methyl 2-acetyl-3,3-bis(methylthio)prop-2-enoate 2f with cyanothioacetamide, cyanoacetamide, or 2-amino-1,3,3-…
Number of citations: 17 pubs.rsc.org
V Mahendran, K Pasumpon, S Shanmugam - ChemistrySelect, 2017 - Wiley Online Library
An efficient regioselective three‐component synthesis of bipyrazoles4 by reaction of α‐aroylidineketene dithioacetals 1, Bestmann‐Ohira reagent 2 a and hydrazine hydrate 3 using …
P Dhanalakshmi, S Shanmugam - RSC Advances, 2014 - pubs.rsc.org
We have developed an easy method to construct diheteroaryls from α-aroylidineketene dithioacetals in a multicomponent manner. The reaction proceeded with high chemo/…
Number of citations: 20 pubs.rsc.org
S Singh, I Althagafi, P Yadav, R Panwar, A Kumar… - Tetrahedron, 2014 - Elsevier
We have developed a base promoted simple, efficient and alternative approach for the synthesis of 4-amino-3-aroyl//heteroaroyl/acetyl-2-methylsulfanyl-naphthalene-1-carbonitriles by …
Number of citations: 12 www.sciencedirect.com
S Thimmarayaperumal, S Shanmugam - New Journal of Chemistry, 2018 - pubs.rsc.org
The stereo/regio/chemoselective syntheses of a library of novel spiro[acenaphthylene-1,3′-pyrrolizin]-2-one and spiro[acenaphthylene-1,5′-pyrrolo[1,2-c]thiazol]-2-one have been …
Number of citations: 11 pubs.rsc.org
R Surmont, G Verniest, M De Schrijver… - The Journal of …, 2011 - ACS Publications
Fluorinated pyrazoles bearing additional functional groups that allow further functionalization are of considerable interest as building blocks in medicinal chemistry. The developed …
Number of citations: 46 pubs.acs.org
Y Liu, J Liu, M Wang, J Liu, Q Liu - Advanced Synthesis & …, 2012 - Wiley Online Library
A highly regioselective allylic substitution of quinone monoketals with α‐oxoketene dithioacetals is achieved under the catalysis of only tin tetrachloride (1 mol%). The advantages of the …
Number of citations: 32 onlinelibrary.wiley.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.